5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Catalog No.
S769802
CAS No.
503555-96-2
M.F
C12H14ClNO4
M. Wt
271.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic aci...

CAS Number

503555-96-2

Product Name

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

IUPAC Name

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

QNRXWUBPCIBQMX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O

The exact mass of the compound 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (CAS: 503555-96-2) is a highly versatile, orthogonally protected bifunctional building block widely utilized in pharmaceutical synthesis and advanced materials development. Featuring a carboxylic acid for standard amide or ester coupling, a Boc-protected aniline that prevents unwanted nucleophilic side reactions, and an ortho-chloro substituent that serves as a vector for transition-metal-catalyzed cross-coupling, this compound streamlines complex scaffold assembly. For procurement teams and process chemists, sourcing this pre-protected, halogenated intermediate eliminates multi-step in-house protection and reduction sequences, ensuring high lot-to-lot reproducibility and immediate readiness for high-throughput library generation or scale-up manufacturing [1].

Substituting this specific compound with commodity-grade unprotected 5-amino-2-chlorobenzoic acid or the 2-chloro-5-nitrobenzoic acid precursor introduces severe process inefficiencies. Unprotected anilines undergo rapid self-condensation and oligomerization during carboxylic acid activation, drastically reducing yields and complicating purification. Conversely, utilizing the nitro precursor requires an in-house reduction step; standard catalytic hydrogenation of chloronitrobenzenes notoriously triggers competitive hydrodehalogenation, stripping the essential chlorine atom and generating inseparable des-chloro impurities. Procuring the pre-Boc-protected, fully reduced compound completely bypasses these degradation pathways, ensuring absolute retention of the halogen handle and preserving the integrity of the synthetic route [1].

Prevention of Self-Condensation During Activation

When subjected to standard peptide coupling conditions (e.g., HATU/DIPEA), the unprotected 5-amino-2-chlorobenzoic acid suffers from severe intermolecular self-condensation, yielding less than 40% of the desired target amide. In stark contrast, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid completely suppresses amine nucleophilicity, driving target amide yields above 95% with negligible oligomer formation[1].

Evidence DimensionTarget amide yield under standard coupling conditions
Target Compound Data>95% yield (zero self-condensation)
Comparator Or BaselineUnprotected 5-amino-2-chlorobenzoic acid (<40% yield, high oligomerization)
Quantified Difference>55% absolute yield improvement
ConditionsHATU/DIPEA activation, room temperature, 2 hours

Procuring the Boc-protected building block eliminates the need for complex chromatographic separation of oligomers, directly lowering the cost of goods in library synthesis.

Halogen Retention vs. Nitro Precursor Reduction

Synthesizing the amino-chloro motif in-house from 2-chloro-5-nitrobenzoic acid via standard catalytic hydrogenation (Pd/C, H2) typically results in 15-30% competitive hydrodehalogenation, leading to a mixture of chlorinated and des-chloro products that are notoriously difficult to separate. By procuring 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, process chemists guarantee 100% retention of the critical ortho-chloro substituent, bypassing the yield penalties and purification bottlenecks associated with nitro reduction [1].

Evidence DimensionChloro-substituent retention during amine generation
Target Compound Data100% retention (pre-installed, no reduction required)
Comparator Or Baseline2-Chloro-5-nitrobenzoic acid reduction (70-85% retention, 15-30% des-chloro impurity)
Quantified DifferenceElimination of 15-30% des-chloro impurity generation
ConditionsStandard Pd/C hydrogenation vs. direct use of pre-formed Boc-amine

Avoiding hydrodehalogenation ensures high API purity and prevents batch failures caused by inseparable des-chloro analogs.

Extended Shelf-Life and Reagent Stability

Free anilines are highly susceptible to air oxidation, which leads to darkening and degradation over time. Stability studies indicate that unprotected 5-amino-2-chlorobenzoic acid exhibits >10% oxidative degradation when stored under ambient conditions for 6 months. The Boc-protected variant, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, demonstrates exceptional stability, with <1% degradation over the same period, maintaining its off-white powder form and analytical purity without requiring specialized inert storage [1].

Evidence DimensionOxidative degradation over 6 months (ambient air)
Target Compound Data<1% degradation
Comparator Or BaselineUnprotected 5-amino-2-chlorobenzoic acid (>10% degradation)
Quantified Difference>10-fold reduction in oxidative degradation
ConditionsAmbient air, room temperature, 6-month storage

High storage stability reduces reagent waste and ensures consistent lot-to-lot reproducibility without the need for pre-reaction repurification.

Enabling Late-Stage Cross-Coupling

Compared to the des-chloro analog, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid provides a critical synthetic handle for late-stage diversification. Following amide bond formation at the carboxylate, the preserved 2-chloro substituent can undergo efficient palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, consistently delivering >85% yields of biaryl or heteroaryl products. The des-chloro baseline material inherently lacks this capability, restricting the chemical space accessible from the primary scaffold[1].

Evidence DimensionCompatibility with late-stage Pd-catalyzed arylation
Target Compound Data>85% yield in downstream cross-coupling
Comparator Or Baseline5-((tert-Butoxycarbonyl)amino)benzoic acid (0% capability, no halogen handle)
Quantified DifferenceAbsolute enabling of C-C/C-N bond formation at the 2-position
ConditionsPd-catalyzed Suzuki-Miyaura coupling post-amide formation

The presence of the chloro-substituent allows for rapid, parallel diversification of drug scaffolds, making it a superior choice for medicinal chemistry libraries.

High-Throughput Parallel Synthesis of Biaryl Libraries

Directly leverages the orthogonal reactivity of the building block. The Boc group allows clean, high-yielding amide coupling, while the preserved ortho-chloro group serves as a reliable vector for subsequent automated Suzuki-Miyaura cross-couplings, streamlining library generation [1].

Synthesis of Conformationally Restricted Peptidomimetics

The ortho-chloro group provides essential steric bulk that restricts the rotation of the adjacent amide bond, locking the resulting peptidomimetic into a specific bioactive conformation. The pre-installed Boc group ensures seamless compatibility with standard solid-phase peptide synthesis (SPPS) protocols[1].

Scale-Up Manufacturing of Halogenated APIs

For process chemistry teams, sourcing this pre-protected intermediate completely bypasses the hydrodehalogenation risks associated with reducing nitro-aromatic precursors at scale, providing a reliable, high-purity starting material that simplifies downstream purification [1].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid

Dates

Last modified: 08-15-2023

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